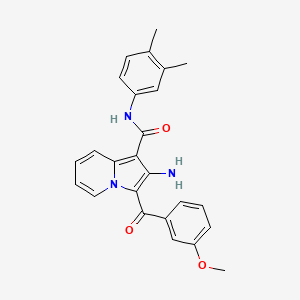

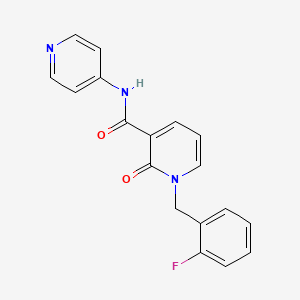

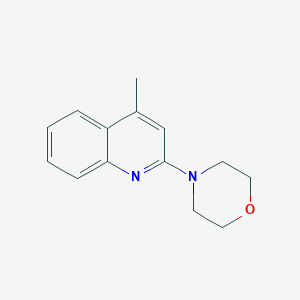

2-amino-N-(3,4-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-N-(3,4-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic compound that belongs to the indolizine family. This compound has been of interest to scientists due to its potential applications in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of complex heterocyclic compounds often involve multi-step reactions and detailed analysis to confirm their structure. For instance, the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives involves reactions between specific precursors in the presence of hydrazine hydrate, leading to compounds with potential cytotoxic activity against certain cancer cells (Hassan, Hafez, & Osman, 2014). Such methodologies underscore the importance of synthetic chemistry in generating novel compounds for biological evaluation.

Biological Activities

Compounds with complex heterocyclic frameworks are frequently evaluated for their biological activities. Research into novel synthesis and the biological activity of derivatives of pyrimido[2,1-b][1,3]benzothiazole, for example, demonstrates how structural modifications can yield compounds with significant antimicrobial activity (Badne, Swamy, Bhosale, & Kuberkar, 2011). This highlights the potential for such compounds in developing new antimicrobial agents.

Application in Materials Science

Some heterocyclic compounds find applications beyond biological activity, such as in materials science. The development of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers is one example where heterocyclic chemistry contributes to advancements in textile technology. These dyes exhibit not only desirable color characteristics and fastness properties but also show significant antioxidant and antitumor activities, illustrating the multifunctional potential of such compounds (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Electrochemical and Electrochromic Properties

The exploration of electrochemical and electrochromic properties in aromatic polyamides containing specific functional moieties demonstrates another dimension of application. These materials, synthesized from diamine and various dicarboxylic acids, showcase good solubility, thermal stability, and the ability to be cast into films, presenting potential uses in electronic devices (Liou & Chang, 2008).

Photoluminescence and Optical Properties

Unusual photoluminescence behaviors are of significant interest in the development of photoluminescent materials for potential optical applications. Studies on compounds like 6-amino-8-cyanobenzo[1,2-b]indolizines, which exhibit pH-dependent optical properties with dramatic shifts in fluorescence emission upon protonation, highlight the potential for creating tunable optical materials for sensors or imaging applications (Outlaw, Zhou, Bragg, & Townsend, 2016).

Propiedades

IUPAC Name |

2-amino-N-(3,4-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-15-10-11-18(13-16(15)2)27-25(30)21-20-9-4-5-12-28(20)23(22(21)26)24(29)17-7-6-8-19(14-17)31-3/h4-14H,26H2,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFQCMLKAOCXMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3,4-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2691194.png)

![6-Cyclopropyl-3-[2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl]pyrimidin-4-one](/img/structure/B2691213.png)

![1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2691217.png)